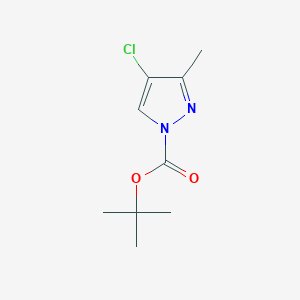
1-Chloro-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene is an organic compound that belongs to the class of substituted benzenes This compound is characterized by the presence of chloro, fluoro, methoxy, and propan-2-yloxy groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Chloro-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene derivative using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Substitution Reactions:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product.
Análisis De Reacciones Químicas
1-Chloro-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chloro or fluoro groups are replaced by other nucleophiles.
Oxidation and Reduction: The methoxy and propan-2-yloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert these groups into alcohols.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include halogenating agents, strong acids, bases, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways due to its unique functional groups.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene involves its interaction with various molecular targets. The chloro and fluoro groups can participate in halogen bonding, while the methoxy and propan-2-yloxy groups can form hydrogen bonds and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific enzymes or receptors .
Comparación Con Compuestos Similares
1-Chloro-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene can be compared with other substituted benzenes like:
1-Chloro-2-fluoro-4-methoxybenzene: Lacks the propan-2-yloxy group, making it less versatile in certain reactions.
1-Chloro-2-fluoro-4-(propan-2-yloxy)benzene:
1-Chloro-4-methoxy-3-(propan-2-yloxy)benzene: Lacks the fluoro group, which can influence its chemical properties and interactions.
The presence of all four substituents in this compound makes it unique and valuable for specific synthetic and research applications.
Propiedades
IUPAC Name |
1-chloro-2-fluoro-4-methoxy-3-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO2/c1-6(2)14-10-8(13-3)5-4-7(11)9(10)12/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDKUNLERIHUMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














